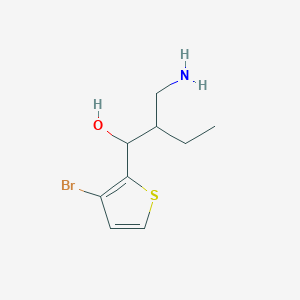
2-(Aminomethyl)-1-(3-bromothiophen-2-yl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Aminomethyl)-1-(3-bromothiophen-2-yl)butan-1-ol is a useful research compound. Its molecular formula is C9H14BrNOS and its molecular weight is 264.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(Aminomethyl)-1-(3-bromothiophen-2-yl)butan-1-ol, with the CAS number 1489925-94-1, is a compound of interest due to its potential biological activities. This article aims to summarize the known biological activities, mechanisms of action, and relevant research findings associated with this compound.
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature. However, its structural components suggest potential interactions in various biological pathways.
- Inhibition of Protein Kinases : Given its structural similarity to known kinase inhibitors, this compound may interact with PI3K pathways, influencing cell growth and survival .
- Antitumor Activity : The presence of a bromothiophene moiety is often associated with anticancer properties. Compounds with similar structures have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction .
- Neuroprotective Effects : The amino alcohol structure may confer neuroprotective properties, potentially modulating neurotransmitter systems or exhibiting antioxidant effects.
In Silico Studies
Recent advancements in computational modeling have facilitated the prediction of biological activity for compounds like this compound. In silico studies using Quantitative Structure-Activity Relationship (QSAR) models can provide insights into its potential effects on biological systems, including blood-brain barrier penetration and toxicity profiles .
Future Directions
Further research is warranted to explore the specific biological activities of this compound:
- In vitro and In vivo Studies : Conducting detailed experiments to assess cytotoxicity, mechanism of action, and therapeutic potential.
- Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the structure affect biological activity can lead to the development of more potent derivatives.
Properties
Molecular Formula |
C9H14BrNOS |
|---|---|
Molecular Weight |
264.18 g/mol |
IUPAC Name |
2-(aminomethyl)-1-(3-bromothiophen-2-yl)butan-1-ol |
InChI |
InChI=1S/C9H14BrNOS/c1-2-6(5-11)8(12)9-7(10)3-4-13-9/h3-4,6,8,12H,2,5,11H2,1H3 |
InChI Key |
ZJZGPVTUKZZZBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C(C1=C(C=CS1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















